Disulfate ion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

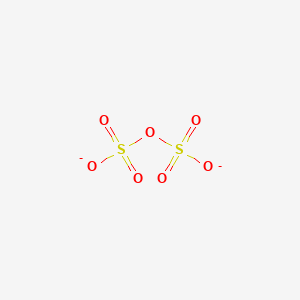

Disulfate(2-) is a sulfur oxide and a sulfur oxoanion.

Applications De Recherche Scientifique

Environmental Applications

1.1 Role in Acid Rain Formation

The disulfate ion is recognized as a crucial intermediate in the oxidation of bisulfite ions leading to sulfate ions, which are significant contributors to acid rain formation. The reaction pathway involves the this compound hydrolyzing into hydrogen ions and sulfate ions, contributing to the acidity of rainwater. This process has implications for environmental management and pollution control strategies aimed at mitigating acid rain effects .

1.2 Water Treatment Technologies

Recent advancements have highlighted the potential of disulfate ions in water treatment processes. A study from the University of Queensland detailed a method for trapping sulfate ions in water using a molecular cage that selectively binds negatively charged species like disulfate ions. This technology not only aids in measuring sulfate levels but also offers a means to remove excess sulfate from water, thereby improving water quality and reducing corrosion in pipes .

Industrial Applications

2.1 Oxidizing Agent in Chemical Reactions

Disulfate ions are employed as oxidizing agents in various industrial chemical reactions. They facilitate the oxidation of bisulfite ions, demonstrating their utility in producing sulfuric acid and other sulfur-containing compounds. The ability of disulfate ions to act as intermediates enhances their role in processes such as wastewater treatment and flue gas desulfurization .

Biochemical Applications

3.1 Role in Protein Folding

In biochemistry, disulfate bonds play a critical role in the folding and stability of proteins. For instance, research on copper-zinc superoxide dismutase (SOD1) indicates that disulfide bonds are essential for maintaining protein structure and preventing aggregation, which is linked to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). The presence of metal ions and disulfide bonds was shown to stabilize protein conformation, highlighting their importance in cellular processes .

3.2 Potential Therapeutic Applications

The selective binding properties of disulfate ions may have therapeutic implications, particularly in drug delivery systems targeting ion transport disorders such as cystic fibrosis. By mimicking naturally occurring sulfate-binding proteins, novel molecular traps could enhance drug efficacy by facilitating ion transport across cell membranes .

Data Table: Key Applications of this compound

Case Studies

Case Study 1: Acid Rain Formation

A study published in Science explored the formation of disulfate ions as intermediates during the oxidation of bisulfite ions by dissolved oxygen. This research provided insights into the mechanisms behind acid rain formation and highlighted the need for monitoring sulfur species in atmospheric chemistry .

Case Study 2: Molecular Traps for Sulfate Removal

Research conducted by a collaborative team from The University of Queensland and Xiamen University demonstrated a novel molecular trap capable of selectively binding sulfate and disulfate ions in aqueous solutions. This advancement represents a significant step towards developing efficient methods for sulfate removal from industrial effluents and contaminated water sources .

Propriétés

Numéro CAS |

16057-15-1 |

|---|---|

Formule moléculaire |

S2O7(2−) O7S2-2 |

Poids moléculaire |

176.13 g/mol |

Nom IUPAC |

sulfonato sulfate |

InChI |

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

Clé InChI |

VFNGKCDDZUSWLR-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)OS(=O)(=O)[O-] |

SMILES canonique |

[O-]S(=O)(=O)OS(=O)(=O)[O-] |

Key on ui other cas no. |

16057-15-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.